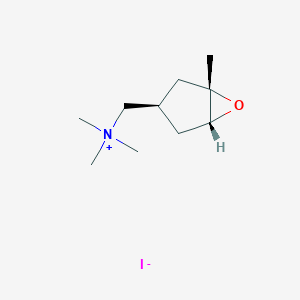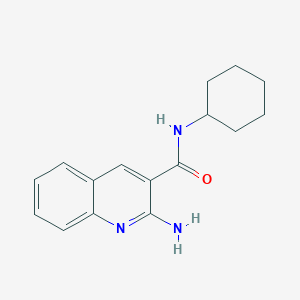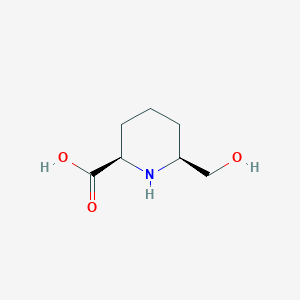
2-Piperidinecarboxylicacid,6--,-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinecarboxylicacid,6--,- is a cyclic amino acid that has gained interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promise in various fields of research.
Wirkmechanismus
The mechanism of action of 2-Piperidinecarboxylicacid,6--,- is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters and receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, the gamma-aminobutyric acid (GABA) receptor, and the acetylcholine receptor. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Piperidinecarboxylicacid,6--,- has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Furthermore, it has been shown to have antitumor and antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Piperidinecarboxylicacid,6--,- in lab experiments is its high purity and stability. It can be easily synthesized using various methods and can be purified using standard techniques. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Piperidinecarboxylicacid,6--,-. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Furthermore, it would be interesting to investigate its mechanism of action in more detail to better understand its therapeutic potential. Finally, it would be valuable to explore the potential use of 2-Piperidinecarboxylicacid,6--,- in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
2-Piperidinecarboxylicacid,6--,- can be synthesized using various methods. One of the most common methods is the reaction of 2-piperidone with sodium cyanide followed by hydrolysis. Another method involves the reaction of 2-piperidone with sodium nitrite to form 2-nitroso-2-piperidone, which is then reduced to 2-piperidinecarboxylicacid,6--,- using sodium dithionite. These methods have been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-Piperidinecarboxylicacid,6--,- has been studied for its potential therapeutic applications in various fields of research. It has shown promise in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. Furthermore, it has been investigated for its potential use in the treatment of cancer and infectious diseases.
Eigenschaften
CAS-Nummer |
161431-60-3 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m0/s1 |
InChI-Schlüssel |
OIHIUNWHKBRWJW-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@H](N[C@H](C1)C(=O)O)CO |
SMILES |
C1CC(NC(C1)C(=O)O)CO |
Kanonische SMILES |
C1CC(NC(C1)C(=O)O)CO |
Synonyme |
2-Piperidinecarboxylicacid,6-(hydroxymethyl)-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



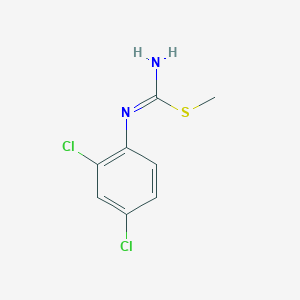

![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)
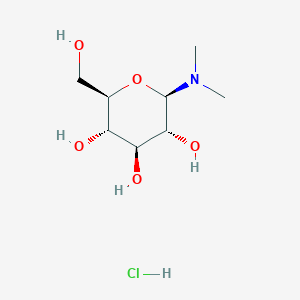


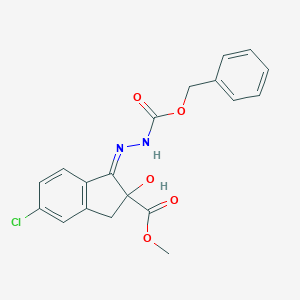
![3-[(4-Chlorophenyl)amino]-1,3-diphenylpropan-1-ol](/img/structure/B221770.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
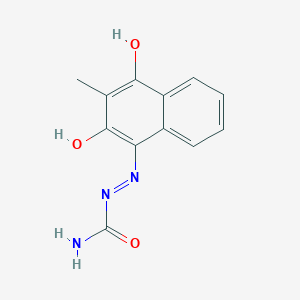
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
